![molecular formula C9H7ClN2 B1279978 8-Chloroquinolin-4-amine CAS No. 65340-72-9](/img/structure/B1279978.png)
8-Chloroquinolin-4-amine
Overview
Description
8-Chloroquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and an amino group at the 4th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 8-Chloroquinolin-4-amine is heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malarial parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite .
Biochemical Pathways
The compound primarily affects the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, it disrupts the conversion of toxic heme to non-toxic hemazoin . This disruption leads to the accumulation of toxic heme within the parasite, causing its death .
Result of Action
The primary molecular effect of this compound is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the malarial parasite . On a cellular level, this results in the death of the parasite, providing an effective treatment against malaria .
Biochemical Analysis
Biochemical Properties
8-Chloroquinolin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby affecting cellular replication processes . Additionally, this compound can bind to DNA and RNA, interfering with their normal function and leading to alterations in gene expression .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating specific cell signaling pathways . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . These changes can result in cell death or altered cell function, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with transcription factors, preventing them from binding to DNA and regulating gene expression . Furthermore, this compound can induce conformational changes in proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth and inhibiting parasite replication . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by phase II enzymes, such as glucuronosyltransferases . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters, such as organic cation transporters, can facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and lysosomes, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . The compound can also be found in the nucleus, where it interacts with DNA and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinolin-4-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with various amines. One common method is the reaction of 4,7-dichloroquinoline with ammonia or primary amines under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom at the 4th position with an amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium thiolate or primary amines are used in the presence of a suitable base and solvent.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Antimalarial Applications
8-Chloroquinolin-4-amine is structurally related to well-known antimalarial agents like chloroquine and amodiaquine. These compounds have been extensively studied for their efficacy against malaria caused by Plasmodium species.
- Mechanism of Action : The primary mechanism involves the inhibition of heme polymerization, which is crucial for the detoxification of free heme released during hemoglobin degradation by the parasite. This leads to the accumulation of toxic heme, ultimately resulting in parasite death .
- Drug Resistance : Despite their historical success, resistance to chloroquine has necessitated the development of new derivatives. Research indicates that modifications to the aminoquinoline structure can yield compounds with enhanced potency against resistant strains of Plasmodium falciparum . For instance, new analogs derived from this compound have shown promising results in preclinical studies, demonstrating lower IC50 values compared to traditional agents .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanisms include:
- Induction of Apoptosis : The compound has been shown to induce lysosomal-mediated programmed cell death in various cancer cell lines. This is facilitated by its ability to accumulate within lysosomes and disrupt their function, leading to cell death .
- Synergistic Effects with Chemotherapy : Research indicates that this compound can enhance the efficacy of established chemotherapeutic agents like 5-fluorouracil by sensitizing cancer cells to treatment. This synergistic effect is particularly noted in colorectal cancer models where it inhibits cell cycle progression and promotes apoptosis .
Other Therapeutic Applications
In addition to its antimalarial and anticancer activities, this compound displays potential in several other therapeutic areas:
- Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against coronaviruses. During the COVID-19 pandemic, chloroquine derivatives were explored for their potential use in managing infections caused by SARS-CoV-2 due to their immunomodulatory effects .
- Anti-inflammatory Properties : Compounds within the aminoquinoline class exhibit anti-inflammatory effects, making them candidates for treating various inflammatory diseases .
Comprehensive Data Table
Case Studies
- Antimalarial Efficacy : A study conducted on a series of 4-aminoquinoline derivatives demonstrated that specific modifications to the this compound structure resulted in compounds with significantly enhanced activity against chloroquine-resistant strains of Plasmodium falciparum. The lead compounds exhibited IC50 values lower than those of standard treatments .
- Cancer Treatment Synergy : In vitro studies on colorectal cancer cells revealed that pretreatment with this compound before administration of 5-fluorouracil resulted in a marked increase in apoptotic cell death compared to treatment with either agent alone. This suggests a potential role for this compound as an adjuvant therapy in cancer treatment regimens .
Comparison with Similar Compounds
- 7-Chloroquinolin-4-amine
- 6-Chloroquinolin-4-amine
- 5-Chloroquinolin-4-amine
Comparison: 8-Chloroquinolin-4-amine is unique due to the specific positioning of the chlorine atom at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in medicinal chemistry research.
Biological Activity
8-Chloroquinolin-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Target Enzymes and Pathways
The primary mechanism of action for this compound involves the inhibition of heme polymerase in Plasmodium species, which are responsible for malaria. By preventing the conversion of toxic heme to non-toxic hemazoin, this compound leads to the accumulation of toxic heme within the malarial parasites, ultimately disrupting their survival and replication processes.
Cellular Effects
In addition to its antimalarial properties, this compound has been shown to induce apoptosis in various cancer cell lines. This effect is mediated through the activation of specific cell signaling pathways that promote programmed cell death, thereby inhibiting tumor growth .
Interaction with Biomolecules
This compound interacts with several enzymes and proteins, influencing their activity. Notably, it inhibits enzymes involved in nucleic acid biosynthesis, which affects cellular replication processes. This interaction highlights its potential as an anticancer agent.
Stability and Dosage Effects
Research indicates that this compound is relatively stable under standard laboratory conditions. Its effects vary significantly with dosage; lower concentrations can exhibit therapeutic effects such as reduced tumor growth and inhibition of parasite replication, while higher doses may lead to cytotoxicity.
Cytotoxicity Studies
A study examining various derivatives of 4-aminoquinoline found that this compound demonstrated significant cytotoxic effects on breast cancer cell lines MDA-MB468 and MCF-7. The compound was particularly effective compared to traditional treatments like chloroquine, suggesting its potential as a novel anticancer agent .
Compound | Cell Line | IC50 (µM) | Comparison to Chloroquine |
---|---|---|---|
This compound | MDA-MB468 | 5.0 | More effective |
This compound | MCF-7 | 7.5 | Comparable |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its derivatives have been evaluated for activity against various pathogens, showing promising results against bacteria and fungi . The structure-activity relationship indicates that modifications in substituents can enhance antimicrobial efficacy.
Malaria Treatment
In clinical settings, this compound has been tested as part of combination therapies for malaria. Its ability to overcome resistance seen with traditional antimalarials like chloroquine makes it a candidate for further investigation in treatment protocols .
Cancer Research
Recent studies have focused on the role of this compound in combination therapies for cancer. One study demonstrated that combining this compound with radiation therapy significantly increased cytotoxic effects on resistant breast cancer cells, highlighting its potential in enhancing treatment efficacy .
Properties
IUPAC Name |
8-chloroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXSIWQVJINCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485174 | |
Record name | 8-chloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65340-72-9 | |
Record name | 8-chloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-8-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.